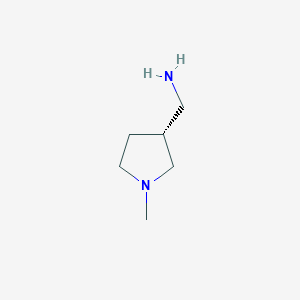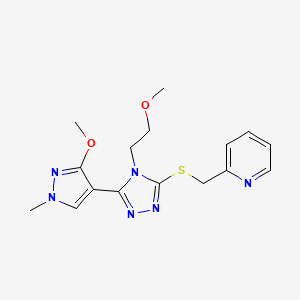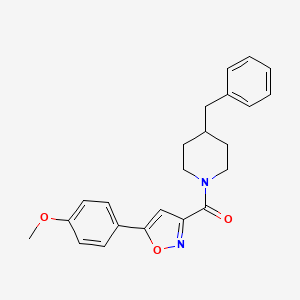
N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BQU57 and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Activity
- The study by Berest et al. (2011) details the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and explores their in vitro anticancer and antibacterial activity. One compound, 4.10, showed significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (Berest et al., 2011).
Antitumor Evaluation
- Mohamed et al. (2016) designed and prepared a novel series of quinazolinone derivatives, evaluating their anticancer activity across the NCI 57 cell lines panel. Some compounds demonstrated extensive-spectrum antitumor efficiency, with specific derivatives showing selective effectiveness against renal and lung cancer cell lines, indicating the role of quinazolinone scaffolds in developing new anticancer agents (Mohamed et al., 2016).
Substituted Quinazolines with Anticancer Activity
- A study by Kovalenko et al. (2012) on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides revealed considerable cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines. This suggests the importance of structure-activity relationship analysis in optimizing quinazoline derivatives for therapeutic use (Kovalenko et al., 2012).
Novel Quinazoline Derivatives
- Alasmary et al. (2017) synthesized novel quinazoline and acetamide derivatives, evaluating their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed promising results in models of peptic ulcer and ulcerative colitis, surpassing the efficacy of standard drugs, thus opening avenues for new treatments for gastrointestinal disorders (Alasmary et al., 2017).
Green Synthesis and DNA Photo-Disruptive Studies
- The work by Mikra et al. (2022) on the green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives highlights a novel approach to producing quinazolinones with potential DNA photo-disruptive properties. This research indicates the potential for developing photo-chemo or photodynamic therapeutic agents based on quinazoline scaffolds (Mikra et al., 2022).
properties
IUPAC Name |
N-butan-2-yl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-4-6-11-19-17-14-9-7-8-10-15(14)21-18(22-17)24-12-16(23)20-13(3)5-2/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMBMGCKIPUVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

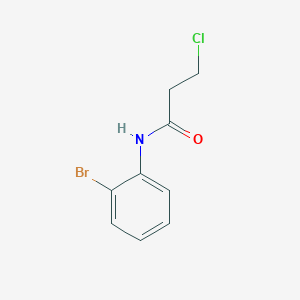
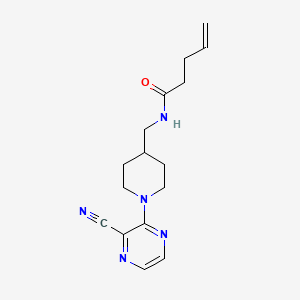
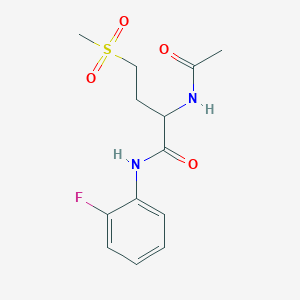
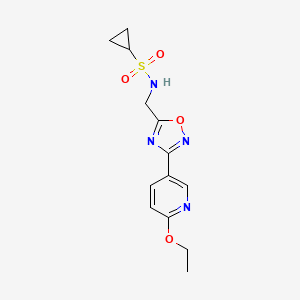
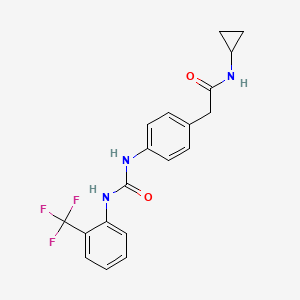
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)
![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)
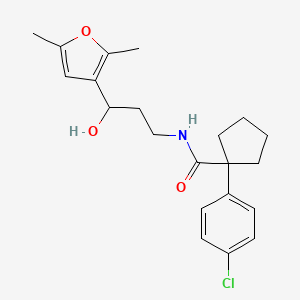
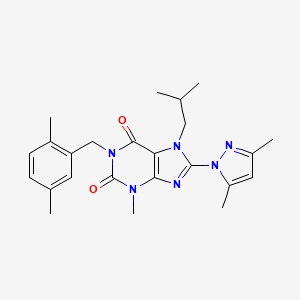
![5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2953942.png)
